2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole
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Description
The compound “2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole” is a type of organic compound containing a thiadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The “2-(Chloromethyl)” and “5-(ethoxymethyl)” parts suggest the presence of chloromethyl and ethoxymethyl functional groups attached to this ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a thiadiazole ring, with the chloromethyl and ethoxymethyl groups attached at the 2nd and 5th positions, respectively . The exact geometry and conformation would depend on various factors, including the specific arrangement of these groups and any potential steric interactions.Chemical Reactions Analysis
As an organic compound containing a heterocyclic ring and functional groups, this compound could potentially undergo a variety of chemical reactions . The chloromethyl group, for example, might be susceptible to nucleophilic substitution reactions . The ether group in the ethoxymethyl moiety could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting/boiling points, and reactivity .Mechanism of Action
Mode of Action
It has been reported that similar chloromethyl compounds can serve as a platform for selective protein modification at cysteine or disulfide sites . This suggests that 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole may interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
It’s known that chloromethyl compounds can participate in oxidation reactions . This suggests that this compound may influence oxidation pathways, but more research is needed to confirm this and identify other affected pathways.
Result of Action
Given the potential for this compound to interact with cysteine or disulfide sites , it may induce changes in protein structure or function.
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS/c1-2-10-4-6-9-8-5(3-7)11-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOPVCHYSEQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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